1-(5-Methyl-7-(1-methylethyl)bicyclo(2.2.2)oct-2-yl)ethan-1-one
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Overview
Description
1-(5-Methyl-7-(1-methylethyl)bicyclo(2.2.2)oct-2-yl)ethan-1-one is a member of the alkyl cyclic ketones structural group. This compound is commonly used as a fragrance ingredient due to its unique aromatic properties . It is composed of an alkyl group and various substituted and bicyclic saturated or unsaturated cyclic hydrocarbons .
Preparation Methods
The synthesis of 1-(5-Methyl-7-(1-methylethyl)bicyclo(2.2.2)oct-2-yl)ethan-1-one typically involves the following steps:
Cycloaddition Reactions: The initial step often involves cycloaddition reactions to form the bicyclic structure.
Functional Group Transformations: Subsequent steps include functional group transformations to introduce the ketone and alkyl groups.
Industrial Production: Industrial production methods may involve the use of photochemistry to access new building blocks via [2 + 2] cycloaddition.
Chemical Reactions Analysis
1-(5-Methyl-7-(1-methylethyl)bicyclo(2.2.2)oct-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Substitution reactions can occur at the alkyl or bicyclic positions.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Major Products: Major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives.
Scientific Research Applications
1-(5-Methyl-7-(1-methylethyl)bicyclo(2.2.2)oct-2-yl)ethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(5-Methyl-7-(1-methylethyl)bicyclo(2.2.2)oct-2-yl)ethan-1-one involves interactions with molecular targets and pathways:
Comparison with Similar Compounds
1-(5-Methyl-7-(1-methylethyl)bicyclo(2.2.2)oct-2-yl)ethan-1-one can be compared with other similar compounds:
Properties
CAS No. |
84963-33-7 |
---|---|
Molecular Formula |
C14H24O |
Molecular Weight |
208.34 g/mol |
IUPAC Name |
1-(5-methyl-7-propan-2-yl-2-bicyclo[2.2.2]octanyl)ethanone |
InChI |
InChI=1S/C14H24O/c1-8(2)12-6-11-7-13(10(4)15)14(12)5-9(11)3/h8-9,11-14H,5-7H2,1-4H3 |
InChI Key |
DFHXMXGNFYWHDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2C(CC1CC2C(=O)C)C(C)C |
Origin of Product |
United States |
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